N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2S/c1-20-15-16-24(34-2)26-27(20)35-29(31-26)32(19-21-10-9-17-30-18-21)28(33)25(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-18,25H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUIQSIDTRTAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a novel class of M4 positive allosteric modulators. The muscarinic 4 (M4) receptor is a G protein-coupled receptor that plays a crucial role in various physiological functions, including neurotransmission.
Mode of Action
The compound exhibits modest potency at the human M4 receptor. It acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligand, acetylcholine. This results in a leftward shift of the agonist concentration-response curve.
Biochemical Pathways
As a modulator of the m4 receptor, it likely influences cholinergic neurotransmission. This could have downstream effects on various physiological processes, including cognition and motor control.
Pharmacokinetics
The compound displays excellent in vivo pharmacokinetic properties in rats. It has low intravenous clearance (11.6 mL/min/kg) and excellent brain exposure. One hour after oral administration at a dose of 10 mg/kg, the brain concentration of the compound is 10.3 µM, indicating good bioavailability.
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A benzo[d]thiazole moiety, which is known for its role in various biological activities.
- A pyridine ring, contributing to its pharmacological properties.
- Two diphenyl groups that enhance lipophilicity and potentially influence bioavailability.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of anti-apoptotic proteins (e.g., Bcl-2).
- Activation of caspases leading to programmed cell death.
Case Studies
- Thiazole Derivatives in Cancer Treatment : A study demonstrated that thiazole-based compounds exhibited IC50 values less than that of doxorubicin against A-431 and Jurkat cell lines, indicating superior efficacy in promoting apoptosis .
- Mechanistic Insights : Molecular dynamics simulations suggested that these compounds interact with target proteins primarily through hydrophobic contacts, enhancing their therapeutic potential .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been reported to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Research Findings
- Antibacterial Activity : Compounds similar to this compound have shown promising results against pathogens like Staphylococcus aureus and E. coli, with MIC values comparable to traditional antibiotics .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the aromatic rings has been correlated with enhanced antibacterial activity .
Neuropharmacological Effects
Thiazole-containing compounds have also been investigated for their neuropharmacological effects, particularly in the context of anticonvulsant activity.
Evidence from Studies
- Anticonvulsant Activity : Certain thiazole derivatives have demonstrated significant efficacy in animal models of epilepsy, suggesting their potential use as anticonvulsants .
- Mechanisms of Action : These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity, although further research is needed to elucidate these pathways fully.
Data Table: Biological Activities of Thiazole Derivatives
| Activity Type | Compound Example | IC50 Values (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antitumor | 4-(6-amino-3,5-dicyano) | < 1.98 | Apoptosis induction via Bcl-2 inhibition |
| Antibacterial | 4-(4-bromophenyl) thiazol-2-amine | 31.25 | Disruption of bacterial cell wall synthesis |
| Anticonvulsant | 1-(4-(naphthalen-2-yl)thiazol) | Not specified | Modulation of neurotransmitter release |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzo[d]thiazole Derivatives
Key Comparative Insights
Structural Complexity and Target Selectivity: The target compound exhibits greater steric bulk compared to ML293 due to its diphenyl and pyridin-3-ylmethyl groups. While ML293’s isonicatinamide group enables selective M4 receptor modulation , the target’s larger substituents may influence binding to alternative targets (e.g., other GPCRs or kinases) or alter blood-brain barrier penetration . In contrast, Compound 15 () incorporates a thiadiazolidinone-triazole moiety, which enhances its anti-proliferative properties but reduces CNS accessibility due to higher polarity .
Synthetic Accessibility :
- ML293 and the CAS 895428-47-4 derivative () were synthesized via straightforward amide couplings, whereas the target compound likely requires multi-step procedures involving chloroacetamide intermediates (e.g., similar to ’s Scheme 2) .
This contrasts with ML293’s moderate logP (~2.8), optimized for CNS penetration . The CAS 895428-47-4 derivative’s dioxopyrrolidinyl group introduces hydrogen-bonding capacity, possibly improving metabolic stability compared to the target compound .
Therapeutic Potential: While ML293 has demonstrated efficacy in preclinical models of schizophrenia and Parkinson’s disease , the target compound’s structural divergence suggests unexplored biological pathways. Its diphenylacetamide motif resembles kinase inhibitor scaffolds (e.g., EGFR inhibitors), hinting at anti-cancer applications .
Q & A
Basic Research Question
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays.
- Receptor binding : Radioligand displacement assays (e.g., for benzodiazepine receptors) at 10 nM–100 μM concentrations .
- Cytotoxicity : MTT assays in cancer cell lines (IC₅₀ determination), noting solubility limits in aqueous buffers .
How does substitution on the pyridinylmethyl group affect SAR in related benzothiazole derivatives?
Advanced Research Question
- Electron-withdrawing groups (e.g., -CF₃) enhance receptor affinity by stabilizing charge-transfer interactions.
- Steric effects : Bulkier substituents (e.g., isopropyl) reduce binding to hydrophobic pockets, as seen in PBR (peripheral benzodiazepine receptor) studies .
- Methoxy positioning : Para-substitution on benzothiazole improves metabolic stability compared to ortho .
What methodologies reconcile discrepancies between computational docking and experimental binding data?
Advanced Research Question
- Ensemble docking : Use multiple protein conformations (MD snapshots) to account for receptor flexibility.
- Binding entropy : ITC (isothermal titration calorimetry) measures enthalpic/entropic contributions missed in docking .
- Water displacement analysis : Crystal structures (PDB) identify conserved water molecules critical for ligand affinity .
How do in vivo pharmacokinetic properties of this compound compare to in vitro predictions?
Advanced Research Question
- BBB penetration : Despite high logP (~4.5), poor brain uptake in rats suggests efflux by P-glycoprotein. Use Caco-2 assays to quantify permeability .
- Metabolism : LC-MS/MS identifies hydroxylation at the benzothiazole 7-methyl group as the primary metabolic pathway .
What computational strategies predict solubility and formulation compatibility?
Advanced Research Question
- COSMO-RS : Simulate solubility in PEG/water mixtures to guide nanoparticle encapsulation.
- Hansen parameters : Match compound polarity (δD, δP, δH) with excipients like HP-β-CD for enhanced bioavailability .
How can researchers address low aqueous solubility in bioactivity assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
